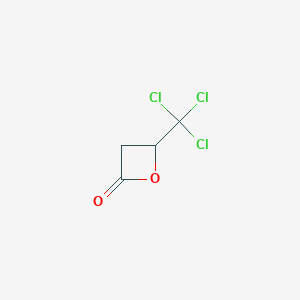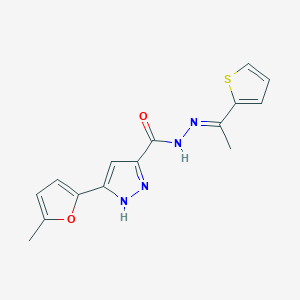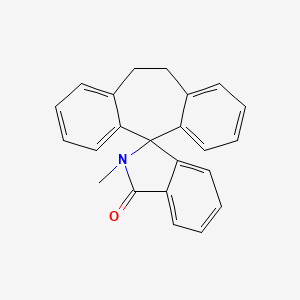
N-(2-Chloro-benzyl)-N'-thiazol-2-yl-oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide: is an organic compound that features a benzyl group substituted with chlorine, a thiazole ring, and an oxalamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide typically involves the reaction of 2-chlorobenzylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amines.
Substitution: Azides, thiols.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.
Biology and Medicine: This compound has shown potential as an antimicrobial agent. It inhibits the growth of certain bacteria by targeting specific enzymes involved in their metabolic pathways .
Industry: In the industrial sector, N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide involves the inhibition of key enzymes in bacterial metabolic pathways. For example, it inhibits 1-deoxy-D-xylulose 5-phosphate synthase, an enzyme crucial for the biosynthesis of isoprenoids in bacteria . This inhibition disrupts the production of essential biomolecules, leading to the death of the bacterial cells.
Comparación Con Compuestos Similares
Comparison: N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is unique due to the presence of both the thiazole ring and the oxalamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile in its applications compared to similar compounds that may lack one of these functional groups.
Propiedades
Fórmula molecular |
C12H10ClN3O2S |
|---|---|
Peso molecular |
295.75 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C12H10ClN3O2S/c13-9-4-2-1-3-8(9)7-15-10(17)11(18)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,17)(H,14,16,18) |
Clave InChI |
KSLKOBTVYLJUPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NC=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11994273.png)

![2-ethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl chloroacetate](/img/structure/B11994290.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11994296.png)


![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11994312.png)
![3-[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11994315.png)


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994335.png)

